Furan fatty acid F5

Description

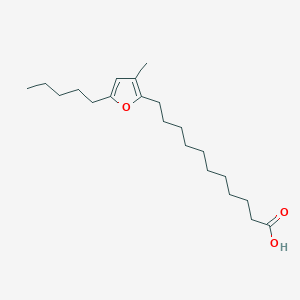

Structure

3D Structure

Properties

IUPAC Name |

11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTBMEGPXZUECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453626 | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-37-8 | |

| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Natural Reservoirs of Furan Fatty Acid F5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain. Among these, Furan fatty acid F5, also known as 11-(3-methyl-5-pentyl-furan-2-yl) undecanoic acid (11M5), has garnered scientific interest for its potential biological activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and an elucidation of a relevant signaling pathway.

Natural Occurrence of this compound

Furan fatty acids are biosynthesized by algae, plants, and microorganisms.[2][3] Animals, including fish and mammals, do not synthesize FuFAs de novo but accumulate them through their diet.[2][4] Consequently, the primary natural sources of this compound are organisms that either produce it or are at the top of a food chain that begins with FuFA-producing organisms.

While comprehensive quantitative data for this compound across a wide array of natural sources remains limited, existing research points to several key reservoirs. Fish and other seafood are considered the richest dietary sources of FuFAs.[5][6] Specifically, F5 has been identified in various fish species. For instance, it was originally isolated from the northern pike (Esox lucius) and has been observed to increase in the liver of starving cod.[7]

The concentration of total FuFAs in seafood can vary significantly. Studies have reported relative concentrations of total F-acids in shellfish ranging from 0.01 to 10.93 mg/100 g of the fillet, and in salmon, from 0.01 to 14.21 mg/100 g of the fillet.[6] However, specific quantitative data for F5 is often not delineated. The following table summarizes the available information on the occurrence of this compound and related FuFAs in various natural sources.

Table 1: Natural Sources of Furan Fatty Acids with Mention of F5 or Related Compounds

| Natural Source Category | Specific Organism/Product | Furan Fatty Acid(s) Detected | Reported Concentration (if available) | Citation(s) |

| Fish | Northern Pike (Esox lucius) | F5 (11M5) | Not specified | [7] |

| Cod (starving) | F5 (11M5) | Increased levels in the liver | [7] | |

| Freshwater Fish (various species) | General F-acids (including F6) | Major components in lipids of 9 species | [8] | |

| Salmon Roe | General F-acids (including F6) | 0.6% of total fatty acids in phospholipids (B1166683) | [9] | |

| Salmon | General F-acids | 0.01 to 14.21 mg/100 g of fillet (total F-acids) | [6] | |

| Shellfish | Green-lipped Mussel (Perna canaliculus) | General F-acids | Not specified | [10] |

| Sakhalin Surf Clam, Japanese Scallop | General F-acids | High abundance of total F-acids | [6] | |

| Plants | General | General F-acids | Found in various vegetables and fruits | [11] |

| Algae & Microorganisms | General | General F-acids | Primary producers | [2][3] |

Note: The nomenclature for Furan fatty acids can be complex. F5 is also referred to as 11M5, indicating an 11-carbon carboxylic acid chain and a methyl and a pentyl group on the furan ring.[1]

Experimental Protocols for this compound Analysis

The analysis of this compound from biological matrices is a multi-step process involving lipid extraction, saponification, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Total Lipid Extraction (Bligh & Dyer Method)

This is a standard method for extracting total lipids from biological tissues.

-

Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (1:2, v/v) solution.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Lipid Collection: After centrifugation, the lower chloroform layer containing the lipids is collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.[12]

Saponification and Extraction of Free Fatty Acids

This step releases the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Saponification: The dried lipid extract is resuspended in a methanolic sodium hydroxide (B78521) solution and heated to hydrolyze the ester bonds.

-

Acidification: The mixture is cooled and acidified (e.g., with HCl) to protonate the fatty acid salts.

-

Extraction: The free fatty acids are then extracted with a non-polar solvent like n-hexane.

-

Drying: The hexane (B92381) extracts are combined and evaporated to dryness under nitrogen.[12]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the carboxylic acid group of the fatty acids is converted to a more volatile ester.

-

Esterification: The dried free fatty acids are treated with a derivatizing agent, such as boron trifluoride-methanol (BF3-MeOH) solution, and heated.

-

Extraction: After cooling, water and n-hexane are added. The upper hexane layer containing the FAMEs is collected.

-

Drying: The hexane is evaporated to a small volume under nitrogen.[12]

Analytical Determination by GC-MS or LC-MS/MS

-

Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs mixture is injected into a gas chromatograph for separation based on volatility and column affinity. The separated components then enter a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used for the analysis of underivatized free fatty acids. The sample is separated by liquid chromatography and then analyzed by tandem mass spectrometry, which provides high selectivity and sensitivity.[6]

Below is a workflow diagram illustrating the general procedure for Furan fatty acid analysis.

Signaling Pathway Involvement

The primary biological role attributed to furan fatty acids is their potent antioxidant and radical-scavenging activity.[2][10] They are believed to protect polyunsaturated fatty acids within cell membranes from oxidative damage. However, recent research has unveiled a more specific signaling role for some FuFAs.

Notably, Furan fatty acids 11M5 (F5) and 11D5 have been identified as activators of the human peroxisome proliferator-activated receptor-gamma (PPAR-γ).[14][15] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.

The activation of PPAR-γ by FuFAs like F5 involves the following steps:

-

Cellular Uptake: The FuFA enters the cell.

-

Ligand Binding: The FuFA binds to the ligand-binding domain of PPAR-γ in the cytoplasm.

-

Heterodimerization: Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).

-

Nuclear Translocation: The PPAR-γ/RXR heterodimer translocates to the nucleus.

-

PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.

The following diagram illustrates this signaling pathway.

Conclusion

This compound is a naturally occurring lipid primarily found in fish and other marine organisms, which accumulate it through the food chain originating from algae and microorganisms. While quantitative data for F5 remains sparse, its presence in these sources is well-established. The analytical methods for its extraction and quantification are robust, relying on well-established lipid chemistry protocols and modern chromatographic techniques. The discovery of its role as a PPAR-γ agonist opens up new avenues for research into its potential therapeutic applications in metabolic diseases and inflammation. Further studies are warranted to fully elucidate the distribution and biological significance of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipidomic analysis of non-esterified furan fatty acids and fatty acid compositions in dietary shellfish and salmon by UHPLC/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | The Arabidopsis Gene Expression Database [arexdb.org]

- 8. The occurrence and distribution of furan fatty acids in spawning male freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on furan fatty acids of salmon roe phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Furan Fatty Acid F5 in Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the acyl chain, exhibiting potent antioxidant and anti-inflammatory properties. Among these, Furan fatty acid F5 (F5) has garnered significant interest for its potential therapeutic applications. Algae are primary producers of FuFAs in aquatic ecosystems. This technical guide provides a comprehensive overview of the current understanding and speculative pathways of F5 biosynthesis in algae. While the complete pathway is yet to be fully elucidated, this document synthesizes existing literature to propose a plausible biosynthetic route, outlines detailed experimental protocols for its investigation, and presents hypothetical quantitative data for research guidance. This guide also contrasts the proposed algal pathway with the more defined bacterial FuFA biosynthesis pathway to offer a broader perspective for researchers.

Introduction to this compound

This compound, chemically identified as 12,15-epoxy-13-methyl-eicosa-12,14-dienoic acid, is a C20 fatty acid containing a substituted furan ring.[1][2] FuFAs, including F5, are found in various marine organisms, with algae being the primary producers.[3] These compounds are noted for their ability to scavenge radicals, suggesting a protective role against oxidative stress.[3] The unique structure and biological activity of F5 make it a molecule of interest for drug development and nutritional science. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering or targeted harvesting from algal sources.

Proposed Biosynthesis Pathway of this compound in Algae

The biosynthesis of F5 in algae is not yet fully characterized. However, based on the structure of F5 and the known biochemistry of fatty acid metabolism in algae, a plausible pathway involving a lipoxygenase (LOX) enzyme is proposed.[4][5]

Precursor Identification

The C20 structure of F5 strongly points to eicosapentaenoic acid (EPA; 20:5n-3) as its direct precursor. EPA is a common polyunsaturated fatty acid (PUFA) found in many algal species.[6][7] The proposed pathway initiates with the enzymatic modification of EPA.

Key Enzymatic Steps

The proposed biosynthetic pathway for F5 from EPA in algae involves the following key steps:

-

Lipoxygenase-mediated Oxidation: A specific lipoxygenase enzyme is hypothesized to catalyze the dioxygenation of EPA at a specific carbon position, leading to the formation of a hydroperoxy fatty acid intermediate. Lipoxygenases are known to be involved in the production of various oxylipins in algae.[8]

-

Hydroperoxide Isomerization and Cyclization: The unstable hydroperoxy intermediate likely undergoes enzymatic or spontaneous isomerization and cyclization to form the furan ring structure. This step may involve a hydroperoxide lyase or a cyclase enzyme.

-

Methylation: The pathway likely involves a methyltransferase to add the methyl group at the C13 position.

-

Reduction and Rearrangement: Subsequent reduction and rearrangement steps are expected to yield the final stable F5 molecule.

This proposed pathway is analogous to the initial steps of oxylipin biosynthesis in plants and other algae.[8][9]

Comparison with the Bacterial Pathway

In contrast to the proposed algal pathway, the biosynthesis of some FuFAs in bacteria is better understood. The bacterial pathway involves a series of enzymatic reactions starting from vaccenic acid, including methylation by UfaM, desaturation by UfaD, and finally, oxygen incorporation to form the furan ring by UfaO.[4][5] While the starting precursor and initial steps differ, the eventual formation of the furan ring through oxygen incorporation is a common feature. The identification of specific enzymes in the bacterial pathway provides a roadmap for identifying potential homologous enzymes in algae.

Visualization of the Proposed F5 Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from its precursor, EPA, in algae.

Caption: Proposed enzymatic steps for the biosynthesis of this compound from EPA in algae.

Quantitative Data Summary

As of now, there is a lack of published quantitative data specifically on the biosynthesis of this compound in algae. The following table presents hypothetical data based on typical values observed in algal lipid research to serve as a reference for future experimental design.

| Parameter | Hypothetical Value | Unit | Notes |

| Substrate (EPA) Concentration | 100 - 500 | µM | Intracellular concentration can vary with algal species and growth conditions. |

| Lipoxygenase (LOX) Activity | 50 - 200 | nmol/min/mg protein | Specific activity towards EPA needs to be determined experimentally. |

| F5 Yield from EPA | 1 - 5 | % | Conversion efficiency is expected to be relatively low. |

| Optimal pH for LOX | 7.0 - 8.5 | - | Typical for many algal lipoxygenases. |

| Optimal Temperature for LOX | 20 - 30 | °C | Dependent on the algal species' natural habitat. |

Detailed Experimental Protocols

The following protocols are designed to investigate the proposed biosynthesis pathway of F5 in algae.

Protocol 1: Extraction and Quantification of this compound from Algal Biomass

Objective: To extract total lipids from algal cells and quantify the amount of F5.

Materials:

-

Lyophilized algal biomass

-

Chloroform (B151607), Methanol, Hexane (B92381)

-

Internal standard (e.g., a synthetic odd-chain furan fatty acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction (Bligh-Dyer method):

-

Weigh 100 mg of lyophilized algal biomass.

-

Homogenize the biomass in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Add the internal standard to the mixture.

-

After vigorous mixing, add additional chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) to induce phase separation.

-

Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

-

Collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

-

-

Transesterification:

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add methanolic HCl or BF3-methanol and heat at 80°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Add water and hexane to the cooled reaction mixture and vortex.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-INNOWax) for separation.[10]

-

Set the GC oven temperature program to effectively separate the FAMEs.

-

Identify the F5-methyl ester peak based on its retention time and mass spectrum compared to a standard (if available) or by interpretation of its fragmentation pattern.

-

Quantify the amount of F5 by comparing its peak area to that of the internal standard.

-

Protocol 2: In Vitro Enzyme Assay for Lipoxygenase Activity with EPA

Objective: To determine if a crude or purified enzyme extract from algae can convert EPA into a hydroperoxy intermediate.

Materials:

-

Fresh or frozen algal biomass

-

Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.5, with protease inhibitors)

-

Eicosapentaenoic acid (EPA) substrate solution

-

Spectrophotometer or HPLC system

Procedure:

-

Enzyme Extraction:

-

Homogenize algal cells in ice-cold extraction buffer using sonication or a French press.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a microsomal or cytosolic fraction, where lipoxygenases are often located.

-

-

Enzyme Assay (Spectrophotometric):

-

In a quartz cuvette, mix the enzyme extract with the reaction buffer.

-

Initiate the reaction by adding the EPA substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy product.[11]

-

Calculate the enzyme activity based on the rate of absorbance change.

-

-

Product Analysis (HPLC):

-

Stop the enzyme reaction at different time points by adding an organic solvent (e.g., methanol/acetonitrile).

-

Analyze the reaction products by reverse-phase HPLC to separate the hydroperoxy-EPA from the unreacted EPA.

-

Collect fractions corresponding to the product peak for further structural analysis by MS or NMR.

-

Protocol 3: Heterologous Expression and Characterization of a Candidate Algal Lipoxygenase

Objective: To express a candidate algal lipoxygenase gene in a heterologous host and characterize its substrate specificity and product profile.

Materials:

-

Algal cDNA library or total RNA

-

Expression vector (e.g., for E. coli or yeast)

-

Heterologous expression host strain (e.g., E. coli BL21)

-

Standard molecular biology reagents for PCR, cloning, and protein purification.

Procedure:

-

Gene Identification and Cloning:

-

Identify candidate lipoxygenase genes from algal genomic or transcriptomic data based on homology to known LOX genes.

-

Amplify the full-length coding sequence by RT-PCR from algal RNA.

-

Clone the amplified gene into an appropriate expression vector.

-

-

Heterologous Expression and Purification:

-

Transform the expression construct into the chosen host.

-

Induce protein expression (e.g., with IPTG in E. coli).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Characterization:

-

Perform in vitro enzyme assays with the purified protein using EPA and other PUFAs as substrates.

-

Determine the kinetic parameters (Km and Vmax) for each substrate.

-

Analyze the reaction products by HPLC and GC-MS to identify the specific hydroperoxides formed.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental investigation of the F5 biosynthesis pathway.

Caption: A logical workflow for the systematic investigation of the F5 biosynthesis pathway in algae.

Caption: Experimental workflow for the extraction and quantification of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in algae remains an important and largely unexplored area of research. The proposed pathway, initiating from EPA and mediated by a lipoxygenase, provides a solid hypothetical framework for future investigations. The experimental protocols detailed in this guide offer a systematic approach to unraveling the specific enzymes and intermediates involved. Elucidating this pathway will not only advance our fundamental understanding of algal lipid metabolism but also open avenues for the sustainable production of this valuable bioactive compound through metabolic engineering of microalgae. Future research should focus on identifying and characterizing the key enzymes, particularly the specific lipoxygenase and any associated cyclases or isomerases, and on understanding the regulatory mechanisms that control F5 production in response to environmental cues.

References

- 1. This compound | Heptest [heptest.nl]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 4. Analysis of lipoxygenase kinetics by high-performance liquid chromatography with a polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel concepts and engineering strategies for heterologous expression of efficient hydrogenases in photosynthetic microorganisms [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Furan Fatty Acid F5: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) are a class of naturally occurring lipids characterized by a substituted furan ring within their aliphatic chain. Among these, Furan Fatty Acid F5 (F5), scientifically known as 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid, has garnered significant interest due to its potent biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of F5. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a C21 fatty acid featuring a trisubstituted furan ring. The systematic IUPAC name for F5 is 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid. Its chemical structure is depicted below:

Caption: Chemical structure of this compound (11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid).

| Property | Value | Source |

| Molecular Formula | C21H36O3 | [1] |

| Molecular Weight | 336.51 g/mol | [1] |

| CAS Number | 57818-37-8 | [1] |

| IUPAC Name | 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | [2] |

| Predicted pKa | 4.91 | N/A |

| Predicted XLogP3 | 6.5 | N/A |

| Topological Polar Surface Area | 50.4 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bond Count | 15 | N/A |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its potent antioxidant properties and its role as a signaling molecule.

Antioxidant Activity: Radical Scavenging

Furan fatty acids are recognized as powerful antioxidants, acting as effective scavengers of free radicals.[3][4] The furan moiety is the active component in this process. It readily reacts with hydroxyl radicals (•OH), leading to the formation of a less reactive dioxoenoic fatty acid.[3] This mechanism is crucial for protecting cellular components, particularly polyunsaturated fatty acids within cell membranes, from oxidative damage.

References

An In-depth Technical Guide to the Discovery and History of Furan Fatty Acid F5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) represent a unique class of lipids characterized by a furan ring within the acyl chain. While minor constituents of the total lipid profile in various organisms, they exhibit potent biological activities, including significant antioxidant and anti-inflammatory properties. This technical guide focuses on Furan fatty acid F5 (F5), scientifically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid. We delve into its discovery and historical context, physicochemical properties, and natural occurrence. Furthermore, this guide details its biological functions, with a particular emphasis on its role as a signaling molecule through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Detailed experimental protocols for its isolation, synthesis, and analysis are provided, alongside a comprehensive review of its biosynthetic pathways. This document serves as a core reference for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The discovery of furan fatty acids dates back to the mid-20th century, with their unique structural and chemical properties gradually being elucidated over the following decades.

Initial Identification of Furan Fatty Acids

The first report of a furanoid fatty acid in nature was in 1966 from the seed oil of Exocarpus cupressiformis. Initially, the structure was proposed as 9,12-epoxyoctadeca-9,11-dienoic acid. However, it was later determined that this compound was an artifact formed during the sample preparation process.

The Discovery of this compound

The definitive discovery and characterization of a series of furanoid fatty acids from a natural source were reported in 1975 by Glass et al. in the journal Lipids.[1][2][3] Their seminal work identified these novel compounds in the lipids of various fish species. Among these, 12,15-epoxy-13-methyleicosa-12,14-dienoic acid , which would come to be known as This compound (F5) , was identified as a significant monomethylated furanoid fatty acid.[1][2][3] The structure was meticulously determined through a combination of oxidative degradation, mass spectrometry of the methyl esters, and various spectroscopic techniques including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy.[1][2][3]

Physicochemical Properties

This compound is a C21 fatty acid containing a trisubstituted furan ring. Its specific physicochemical properties are crucial for its isolation, identification, and understanding its biological function.

| Property | Value | Reference |

| Systematic Name | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid | [1] |

| Common Name | This compound | |

| Molecular Formula | C₂₁H₃₆O₃ | |

| Molecular Weight | 336.51 g/mol | |

| CAS Number | 57818-37-8 |

Spectroscopic Data: While detailed high-resolution spectra are found within original research articles, the characteristic spectroscopic features are summarized below.

| Spectroscopy | Key Features |

| ¹H-NMR | The proton NMR spectrum of monomethylated FuFAs, like F5, is characterized by a singlet for the methyl group on the furan ring, typically observed around δ = 1.89 ppm.[4] Protons on the furan ring and those on the carbons alpha to the ring and the ester group provide further diagnostic signals. |

| ¹³C-NMR | The carbon NMR spectrum shows characteristic signals for the furan ring carbons, typically in the aromatic region of the spectrum, as well as distinct signals for the methyl and methylene (B1212753) carbons of the fatty acid chain. |

| Mass Spectrometry (as methyl ester) | The electron ionization mass spectrum of the methyl ester of F5 exhibits a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the furan ring and the fatty acid chain, which are crucial for its identification in complex mixtures. |

Natural Occurrence and Quantification

This compound is found in a variety of marine organisms, with its concentration varying depending on the species and physiological conditions.

| Source | Tissue/Fraction | Concentration | Reference |

| Northern Pike (Esox lucius) | Lipids | Originally isolated from this species | [5][6][7] |

| Cod (starving) | Liver | Increased levels observed | [5][6][7] |

| Freshwater Fish (various species) | Liver, Testes | Found in cholesteryl esters, triglycerides, and phospholipids | [4] |

| Shellfish (e.g., Sakhalin surf clam, Japanese scallop) | Fillet | 0.01 to 10.93 mg/100 g | [8] |

| Salmon (e.g., salmon trout) | Fillet | 0.01 to 14.21 mg/100 g | [8] |

Biological Activity and Signaling Pathways

Furan fatty acids, including F5, are recognized for their potent antioxidant properties, acting as effective radical scavengers. More recently, their role as signaling molecules has become an area of intense research.

Activation of PPARγ

This compound and other related FuFAs have been identified as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that is a master regulator of adipogenesis and lipid metabolism.[9][10][11] Upon binding to PPARγ, F5 initiates a cascade of transcriptional events that modulate the expression of numerous genes involved in lipid uptake, storage, and glucose homeostasis.

PPARγ Signaling Pathway

The activation of PPARγ by F5 leads to the recruitment of coactivators and the subsequent regulation of target gene expression. This pathway is central to the therapeutic effects of PPARγ agonists in metabolic diseases.

Caption: PPARγ signaling pathway activated by this compound.

The downstream targets of PPARγ activation by F5 include:

-

FABP4 (Fatty Acid Binding Protein 4): Facilitates the intracellular transport of fatty acids.[11]

-

CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.[11]

-

LPL (Lipoprotein Lipase): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for cellular uptake.[1]

-

Adiponectin: An adipokine that enhances insulin (B600854) sensitivity.[11]

-

Glut4 (Glucose Transporter Type 4): A key transporter for insulin-mediated glucose uptake.[11]

Experimental Protocols

Isolation and Purification from Biological Samples

The isolation of this compound from natural sources such as fish oil involves several key steps. The following is a generalized workflow based on established methods.

Caption: General workflow for the isolation and analysis of this compound.

Protocol Outline:

-

Lipid Extraction: Total lipids are extracted from the biological matrix using a suitable solvent system, such as a chloroform:methanol (B129727) mixture.

-

Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the ester linkages and release the free fatty acids.

-

Extraction of Free Fatty Acids: The saponification mixture is acidified, and the free fatty acids are extracted with a nonpolar solvent like hexane.

-

Derivatization to FAMEs: The carboxyl groups of the fatty acids are esterified to form more volatile fatty acid methyl esters (FAMEs), commonly using boron trifluoride in methanol or methanolic HCl.

-

Enrichment: Due to their low abundance, FuFA-FAMEs are often enriched from the total FAME mixture using techniques like silver ion chromatography.

-

Analysis by GC-MS: The enriched FAME fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of F5.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, providing access to this molecule for biological studies. A notable approach by Knight and coworkers involves the construction of the furan ring via a 5-endo-dig cyclization.

Synthetic Strategy Overview (Knight et al.):

A key step in this synthesis is the iodine or silver-induced 5-endo-dig cyclization of a functionalized 3-alkyne-1,2-diol to form the trisubstituted furan core. Subsequent steps involve the elaboration of the side chains to complete the synthesis of F5.[12]

Caption: Simplified workflow for the total synthesis of this compound.

For detailed, step-by-step protocols, including reaction conditions, reagents, and purification methods, readers are directed to the original publications by Knight and coworkers.[12]

Biosynthesis

The complete biosynthetic pathway of this compound in marine organisms has not been fully elucidated. However, studies in bacteria and algae on the biosynthesis of other furan fatty acids provide a likely model.

The proposed pathways generally involve the modification of existing fatty acids. In bacteria, the biosynthesis of a monomethylated FuFA has been shown to proceed through the methylation of a cis-unsaturated fatty acid, followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring.[2][13][14] It is hypothesized that a similar pathway, utilizing a C20 polyunsaturated fatty acid as a precursor, may be involved in the biosynthesis of F5 in marine organisms.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound, since its discovery in 1975, has emerged as a fascinating bioactive lipid with significant potential in the realm of metabolic health. Its role as a potent antioxidant and an agonist of the master metabolic regulator, PPARγ, underscores its importance for further investigation. This technical guide has provided a comprehensive overview of the discovery, history, physicochemical properties, natural occurrence, biological activity, and synthesis of F5. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to unraveling the full therapeutic potential of this unique furan fatty acid. Further research into its specific biosynthetic pathways in different organisms and a deeper understanding of its downstream signaling effects will undoubtedly pave the way for novel applications in nutrition and medicine.

References

- 1. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furanoid fatty acids from fish lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. 12,15-epoxy-13-methyl-12,14-Eicosadienoic-Acid, 5MG | Labscoop [labscoop.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Furan Fatty Acid F5 as an Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) are a unique class of naturally occurring lipids characterized by a substituted furan ring within the acyl chain.[1] These compounds, found in various dietary sources, have garnered significant interest for their potent antioxidant properties.[2] This technical guide provides a comprehensive overview of the biological role of furan fatty acids as antioxidants, with a specific focus on Furan Fatty Acid F5 (F5), also known as 12,15-epoxy-13-methyl-12,14-Eicosadienoic acid.[3][4] While extensive quantitative data for F5 is limited, this document extrapolates from the broader class of furan fatty acids to detail their mechanisms of action, including direct radical scavenging and inhibition of lipid peroxidation. Furthermore, this guide elucidates the potential modulation of key cellular signaling pathways, such as Nrf2 and PPARγ, which are central to the cellular antioxidant response. Detailed experimental protocols for assessing antioxidant activity are provided, alongside a summary of available quantitative data for representative furan fatty acids to facilitate further research and development of these compounds as potential therapeutic agents against oxidative stress-related pathologies.

Introduction to this compound and its Antioxidant Potential

Furan fatty acids (FuFAs) are present in various food sources, including fish, vegetables, and fruits.[5] Their unique structure, featuring a furan moiety, is believed to be the source of their significant antioxidant and anti-inflammatory effects.[5] The furan ring is adept at scavenging reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.[6]

This compound is a specific member of this class, originally isolated from northern pike (Esox lucius).[4][7] Its structure consists of a 20-carbon chain with a methyl-substituted furan ring. While the precise biological functions of F5 are still under investigation, its structural similarity to other well-studied FuFAs suggests a potent role as an antioxidant. The antioxidant activity of FuFAs is primarily attributed to the furan ring's ability to quench free radicals, particularly hydroxyl (•OH) and peroxyl (ROO•) radicals.[8][9][10]

Mechanisms of Antioxidant Action

The antioxidant activity of furan fatty acids, including F5, is multifaceted, involving both direct interaction with reactive oxygen species and potential modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging

Furan fatty acids are highly effective radical scavengers.[10] The furan ring can readily react with and neutralize potent free radicals, thereby terminating damaging chain reactions.

-

Hydroxyl Radical Scavenging : Furan fatty acids have been shown to react with hydroxyl radicals at a diffusion-controlled rate, making them potent scavengers of this highly reactive species.[9] This is a critical protective mechanism as hydroxyl radicals can indiscriminately damage all types of macromolecules.

-

Peroxyl Radical Scavenging : Furan fatty acids also efficiently scavenge peroxyl radicals, which are key intermediates in lipid peroxidation.[8] By trapping these radicals, FuFAs can inhibit the propagation of lipid peroxidation and protect cell membranes from oxidative damage.[11]

Inhibition of Lipid Peroxidation

A key consequence of oxidative stress is lipid peroxidation, a process that can lead to cell membrane damage and the formation of reactive aldehydes. Furan fatty acids are effective inhibitors of lipid peroxidation.[8] By being incorporated into phospholipids (B1166683) within cellular membranes, they can act as a first line of defense against oxidative attack, protecting more susceptible polyunsaturated fatty acids.[11]

Quantitative Antioxidant Activity of Furan Fatty Acids

While specific quantitative antioxidant data for this compound is not widely available in peer-reviewed literature, data from studies on the broader class of furan fatty acids provide valuable insights into their potential potency. The following table summarizes key findings from various in vitro antioxidant assays performed on representative furan fatty acids.

| Furan Fatty Acid Type | Assay | Key Quantitative Findings | Reference |

| Naturally Occurring FuFAs | Hydroxyl Radical Scavenging (ESR) | Reacted with hydroxyl radicals at a near-diffusion-controlled rate of 1.7 x 10¹⁰ M⁻¹ s⁻¹. | [9] |

| General FuFAs | Peroxyl Radical Scavenging | Effectively scavenge peroxyl radicals, protecting polyunsaturated fatty acids from oxidation. | [8] |

| General FuFAs | Lipid Peroxidation Inhibition | Inhibit the progression of non-enzymatic lipid peroxidation. | [8] |

Note: The data presented is for the general class of furan fatty acids and should be considered indicative of the potential activity of this compound. Further studies are required to determine the specific antioxidant capacity of F5.

Experimental Protocols for Assessing Antioxidant Activity

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12]

-

Materials : DPPH, Methanol (or Ethanol), Test compound (this compound), Positive control (e.g., Trolox, Ascorbic Acid), 96-well microplate, Spectrophotometer.

-

Procedure :

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Dissolve the this compound in a suitable solvent to prepare a stock solution. Create a series of dilutions.

-

Add a small volume of each F5 dilution to the DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16]

-

Materials : ABTS, Potassium persulfate, Ethanol (B145695) (or PBS), Test compound (this compound), Positive control (e.g., Trolox), 96-well microplate, Spectrophotometer.

-

Procedure :

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

Add a small volume of each F5 dilution to the diluted ABTS•+ solution.

-

Incubate for a specified time (e.g., 30 minutes).[19]

-

Measure the absorbance at 734 nm.[16]

-

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20]

-

Materials : Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox, Phosphate (B84403) buffer (75 mM, pH 7.4), Test compound (this compound), 96-well black microplate, Fluorescence microplate reader.[21]

-

Procedure :

-

Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

-

Add the fluorescein solution to the wells of the microplate, followed by the F5 sample or Trolox standards.

-

Incubate the plate at 37 °C for at least 15 minutes.[22]

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[22]

-

-

Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the Trolox standards, and the results for F5 are expressed as Trolox equivalents.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.[23]

-

Materials : Thiobarbituric acid (TBA), Trichloroacetic acid (TCA), Malondialdehyde (MDA) standard (or 1,1,3,3-tetramethoxypropane), Biological sample (e.g., liposomes, tissue homogenate) treated with this compound, Spectrophotometer.

-

Procedure :

-

Induce lipid peroxidation in the biological sample in the presence and absence of F5.

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.[24]

-

Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[24]

-

-

Calculation : The concentration of MDA is calculated from an MDA standard curve. The percentage inhibition of lipid peroxidation by F5 is then determined by comparing the MDA levels in the F5-treated samples to the control (no F5).

Signaling Pathways and Indirect Antioxidant Mechanisms

Beyond direct radical scavenging, furan fatty acids may exert their antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[25] Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxifying genes.[25]

Some fatty acids and their derivatives have been shown to activate the Nrf2 pathway.[26][27] While direct evidence for F5 is lacking, it is plausible that as an electrophilic compound, it or its metabolites could modify Keap1, leading to Nrf2 activation and the subsequent upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in lipid and glucose metabolism and has been implicated in the regulation of inflammatory and oxidative stress responses.[28] Certain fatty acids and their oxidized metabolites are natural ligands for PPARγ.[29] Activation of PPARγ can lead to the transcriptional regulation of genes involved in antioxidant defense.[30] It has been shown that some nitroalkene fatty acids can activate PPARγ.[31] Given the structural similarities, it is conceivable that this compound or its metabolites could also act as PPARγ agonists, thereby contributing to its overall antioxidant and anti-inflammatory effects.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antioxidant mechanisms of this compound.

Caption: General workflow for in vitro antioxidant assays.

Caption: Potential activation of the Nrf2 signaling pathway by this compound.

Conclusion and Future Directions

Furan fatty acids represent a promising class of bioactive lipids with significant antioxidant potential. While direct experimental data on this compound is still emerging, the available evidence from related compounds strongly suggests that it likely functions as a potent antioxidant through direct radical scavenging and inhibition of lipid peroxidation. Furthermore, its potential to modulate key cellular defense pathways like Nrf2 and PPARγ warrants further investigation.

Future research should focus on:

-

Quantitative analysis : Determining the specific IC50 and TEAC values for this compound in various antioxidant assays.

-

In vivo studies : Evaluating the bioavailability and efficacy of F5 in animal models of oxidative stress-related diseases.

-

Mechanism of action : Elucidating the precise molecular interactions of F5 with components of the Nrf2 and PPARγ signaling pathways.

A deeper understanding of the biological role of this compound will be instrumental in harnessing its therapeutic potential for the prevention and treatment of conditions associated with oxidative stress.

References

- 1. Lipid peroxidation assay (TBARS) [bio-protocol.org]

- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Heptest [heptest.nl]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 20. agilent.com [agilent.com]

- 21. scribd.com [scribd.com]

- 22. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]

- 23. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 24. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Biological Significance of Furan Fatty Acid F5 in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules characterized by a furan ring within the fatty acyl chain. While considered minor components of total lipids, they exhibit potent biological activities, particularly as antioxidants and radical scavengers. This technical guide provides a comprehensive overview of the occurrence of a specific furan fatty acid, F5 (12,15-epoxy-13-methyl-12,14-eicosadienoic acid), in various marine organisms. It details the analytical methodologies for its quantification, summarizes available quantitative data, and illustrates its proposed biological role in mitigating oxidative stress. This document is intended to serve as a resource for researchers in marine biology, natural product chemistry, and drug development interested in the potential of these unique marine-derived lipids.

Introduction

Furan fatty acids (FuFAs) are naturally occurring lipids found in a wide range of organisms, including plants, algae, and marine life. Marine ecosystems, in particular, are a rich source of these compounds. FuFAs are typically incorporated into phospholipids (B1166683) and cholesterol esters within cellular membranes. Their primary biological significance is attributed to their potent antioxidant properties, acting as effective scavengers of hydroxyl and peroxyl radicals, thereby protecting cellular components like polyunsaturated fatty acids (PUFAs) from oxidative damage.

Among the various FuFAs, F5, chemically known as 12,15-epoxy-13-methyl-12,14-eicosadienoic acid, has been identified in several marine species. Understanding its distribution and concentration in different marine organisms is crucial for assessing its ecological role and potential as a biomarker or therapeutic agent. This guide focuses specifically on the occurrence of F5, providing quantitative data and detailed experimental protocols for its analysis.

Quantitative Occurrence of Furan Fatty Acid F5 and Other FuFAs in Marine Organisms

The concentration of furan fatty acids, including F5, varies significantly among different marine species and even between different tissues within the same organism. Fish, particularly their livers, and certain invertebrates are considered to be primary accumulators of these compounds, which are originally produced by algae and microorganisms. The following table summarizes the quantitative data available for F5 and other major furan fatty acids in various marine organisms. It is important to note that much of the available data pertains to total FuFA content or other specific FuFAs, with explicit quantification of F5 being less common.

| Marine Organism | Tissue/Sample Type | Furan Fatty Acid | Concentration | Reference |

| Salmon (Salmonidae) | Fillet | Total F-acids | 0.01 - 14.21 mg/100 g | |

| Sakhalin surf clam (Pseudocardium sachalinense) | Fillet | Total F-acids | Highest among tested shellfish | |

| Japanese scallop (Mizuhopecten yessoensis) | Fillet | Total F-acids | High abundance | |

| Farmed Fish (unspecified) | - | Total F-fatty acids | Highest among 11 Icelandic marine catches | |

| Cod (Gadus morhua) | Liver | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid (F5) | Increased in starving cod | |

| Northern pike (Esox lucius) | - | 12,15-epoxy-13-methyl-12,14-eicosadienoic acid (F5) | Originally isolated from this species | |

| Shellfish (various) | Fillet | Total F-acids | 0.01 - 10.93 mg/100 g | |

| Marine Fish Oils | Oil | 9M5, 11D3, 11D5 | Concentrated source | |

| Schizochytrium limacinum (microalgae) | Lipids | 11D5 | Comparable to marine fish oil | |

| Crayfish (Procambarus clarkii) | Hepatopancreas (Sterol Esters) | Total F-acids | 28.49% of total sterol ester fatty acids | |

| Freshwater Fish (20 species) | Livers and/or Testes | F-acids | Major components in 9 species | |

| Marine Crustaceans (Caramote prawn, mantis shrimp, crab) | Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) | DiMe(9,5) and MonoMe(9,5) | Distribution is species-dependent |

Note: "F-acids" is a common abbreviation for furan fatty acids. 9M5, 11D3, 11D5, DiMe(9,5), and MonoMe(9,5) are common names for other specific furan fatty acids.

Experimental Protocols for this compound Analysis

The accurate quantification of F5 and other FuFAs in marine biological samples requires a multi-step analytical approach. The general workflow involves lipid extraction, saponification to release free fatty acids, derivatization to a more volatile form (typically fatty acid methyl esters - FAMEs), and finally, analysis by chromatography coupled with mass spectrometry.

General Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of furan fatty acids from a biological sample.

Detailed Methodologies

Protocol 1: Total Lipid Extraction (Folch Method)

This is a widely used method for extracting total lipids from biological tissues.

-

Materials:

-

Homogenized tissue sample

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

To the homogenized tissue sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the mixture thoroughly for 2-5 minutes.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to achieve clear separation of the two phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Protocol 2: Saponification and Extraction of Free Fatty Acids

This protocol releases the fatty acids from their esterified forms (e.g., in triglycerides and phospholipids).

-

Materials:

-

Dried lipid extract

-

1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol

-

1 M Hydrochloric acid (HCl)

-

n-Hexane

-

Nitrogen gas

-

-

Procedure:

-

Reconstitute the dried lipid extract in a glass vial.

-

Add 500 µL of 1 M KOH in 95% ethanol.

-

Seal the vial and incubate at 60°C for 2 hours.

-

Cool the mixture to room temperature and adjust the pH to 3-4 with 1 M HCl.

-

Extract the free fatty acids by adding 300 µL of n-hexane and vortexing.

-

Repeat the hexane (B92381) extraction two more times.

-

Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.

-

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This step converts the non-volatile free fatty acids into volatile FAMEs suitable for gas chromatography.

-

Materials:

-

Dried free fatty acid extract

-

Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

-

Toluene

-

n-Hexane

-

Saturated NaCl solution

-

-

Procedure:

-

Reconstitute the dried fatty acid extract in a small volume of toluene.

-

Add 2 mL of 14% BF3-MeOH solution.

-

Seal the vial and heat at 90°C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction twice.

-

Combine the hexane extracts and concentrate to a small volume under a nitrogen stream. The sample is now ready for GC-MS analysis.

-

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for MS/MS) is used.

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., HP-INNOWax), is suitable for separating FAMEs.

-

Injection: A split/splitless injector is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

Biological Role and Signaling Pathway

The primary biological role of furan fatty acids, including F5, is believed to be their function as potent antioxidants. They are thought to protect cell membranes from lipid peroxidation by scavenging reactive oxygen species (ROS).

Antioxidant Mechanism

Furan fatty acids can effectively trap hydroxyl and peroxyl radicals, which are highly reactive and can initiate a chain reaction of lipid peroxidation in cell membranes. The furan ring is the active moiety responsible for this radical scavenging activity.

The proposed mechanism involves the reaction of a radical with the furan ring, leading to the formation of a more stable, less reactive species and terminating the oxidative chain reaction.

An In-depth Technical Guide to the Precursors and Metabolic Pathways of Furan Fatty Acid F5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan (B31954) fatty acids (FuFAs) are a class of bioactive lipids characterized by a furan ring within the acyl chain. Among these, Furan fatty acid F5, identified as 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid, has garnered interest for its potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known precursors and metabolic pathways involved in the biosynthesis of F5 and its close analogs. We delve into the well-characterized bacterial pathway, a proposed route in plants and algae, and present detailed experimental protocols for the study of these pathways. Quantitative data is summarized for comparative analysis, and key processes are visualized through metabolic and workflow diagrams to facilitate a deeper understanding for researchers in lipidomics, biochemistry, and drug development.

Introduction to this compound

Furan fatty acids are naturally occurring compounds found in a variety of organisms, including bacteria, algae, plants, and fish.[1] Their unique structure, featuring a substituted furan ring, imparts significant radical-scavenging capabilities, suggesting a role in protecting cellular membranes from oxidative stress.[2]

The nomenclature of FuFAs can be complex. A common shorthand designates the length of the carboxyalkyl chain, the methylation pattern on the furan ring (M for monomethyl, D for dimethyl), and the length of the alkyl chain. For instance, the well-studied analog 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid is often referred to as 9M5.[3][4] The specific compound designated as This compound has the chemical structure 11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid (CAS 57818-37-8).[5] This guide will focus on the biosynthesis of this molecule and its closely related analogs, for which metabolic pathways have been elucidated.

Biosynthetic Pathways of Furan Fatty Acids

Two primary pathways for the biosynthesis of furan fatty acids have been proposed, differing significantly between bacteria and photosynthetic organisms like plants and algae.

The Bacterial Biosynthetic Pathway

A detailed pathway for the synthesis of monomethylated furan fatty acids has been elucidated in the photosynthetic bacterium Rhodobacter sphaeroides.[6][7] This pathway utilizes a common fatty acid as a precursor and involves a series of enzymatic modifications. The end product in this bacterium is often 9M5-FuFA, a close structural analog of F5.

Precursor: The primary precursor for this pathway is cis-vaccenic acid (18:1 cis-Δ11) , an unsaturated fatty acid present in the bacterial cell membrane phospholipids.[2][6]

Enzymatic Steps:

-

Methylation: The enzyme UfaM , an S-adenosylmethionine (SAM)-dependent methylase, catalyzes the transfer of a methyl group to the double bond of a cis-vaccenate (B1238199) acyl chain within a phospholipid, forming the intermediate (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) .[5][6]

-

Desaturation: A novel fatty acid desaturase, UfaD , introduces a second double bond into the methylated intermediate, producing (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) .[5][8]

-

Furan Ring Formation: The final step is catalyzed by UfaO , an O₂-dependent enzyme that incorporates an oxygen atom from molecular oxygen into the di-unsaturated intermediate to form the furan ring, yielding 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9M5-FuFA) .[5][7][9]

Further modification is possible in some bacteria. For example, in Rhodopseudomonas palustris, the enzyme FufM can add a second methyl group to 9M5-FuFA to produce a dimethylated FuFA (9D5-FuFA).[6]

Proposed Pathway in Plants and Algae

The biosynthetic route to FuFAs in plants and algae is less clearly defined but is thought to proceed through a different mechanism involving the oxidation of polyunsaturated fatty acids (PUFAs).[2][6]

Precursors: The likely precursors are common PUFAs such as linoleic acid (18:2) or α-linolenic acid (18:3) .[1]

Proposed Enzymatic Steps:

-

Lipoxygenase-catalyzed Oxidation: The initial step is believed to be the oxidation of a PUFA by a lipoxygenase (LOX) enzyme to form a hydroperoxy fatty acid, such as 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) from linoleic acid.[2][6]

-

Cyclization and Rearrangement: Subsequent steps are proposed to involve electron shifts, ring closure, and double bond rearrangement to form the furan ring. The precise enzymes catalyzing these transformations have not yet been fully identified.

-

Methylation: The final step would involve methylation, likely via an S-adenosylmethionine (SAM)-dependent methyltransferase, to produce the characteristic methyl-substituted furan ring.[2]

Quantitative Data on Precursors and Intermediates

Quantitative analysis of FuFA precursors and pathway intermediates is challenging due to their low abundance and instability. The available data is limited, but some representative values are compiled below.

| Compound | Organism/Matrix | Concentration/Amount | Analytical Method | Reference |

| cis-Vaccenic acid | Rhodobacter sphaeroides | Major fatty acid component | GC-MS | [10],[11] |

| 13-HPODE | Oxidized Soybean Oil | ~4.50 mmol L⁻¹ | LC-MS | [3] |

| 9-HPODE | Oxidized Soybean Oil | ~3.25 mmol L⁻¹ | LC-MS | [3] |

| Total Furan Fatty Acids | Human Blood | ~50 ng/mL | GC-MS | [2] |

| 9M5 | Disposable Latex Gloves | 0.7 to 8.2 mg/g | GC-MS | [12],[11] |

| 11D5 | Marine Fish Oils | Concentrated source | GC-TQ/MS | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in FuFA research.

Analysis of Furan Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of FuFAs from a bacterial cell culture.

1. Lipid Extraction (Modified Bligh-Dyer Method)

-

Harvest bacterial cells by centrifugation.

-

To the cell pellet, add a mixture of chloroform (B151607), methanol, and water in a 1:2:0.8 ratio (v/v/v).

-

Homogenize thoroughly by vortexing or sonication.

-

Induce phase separation by adding 1 volume of chloroform and 1 volume of water, vortex, and centrifuge.

-

Collect the lower chloroform phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reconstitute the dried lipid extract in a small volume of toluene.

-

Add 2 mL of 14% boron trifluoride-methanol (BF₃-MeOH) solution.

-

Seal the vial and heat at 90°C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane (B92381) layer containing the FAMEs. Repeat the hexane extraction twice.

-

Combine the hexane extracts and concentrate under a stream of nitrogen before GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar Stabilwax column).[14]

-

Injection: Inject 1 µL of the FAMEs solution in splitless mode.

-

Oven Program: A typical temperature program would be an initial hold at a lower temperature (e.g., 180°C) followed by a ramp to a higher temperature (e.g., 240°C) at a rate of 5°C/min.[14]

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-450.[14]

-

Identification: Identify FuFA-FAMEs based on their characteristic retention times and mass fragmentation patterns, including the molecular ion and fragments corresponding to the furan ring.

Heterologous Expression and In Vitro Reconstitution of the Bacterial Pathway

While detailed, optimized protocols are scarce, the following outlines a general approach for expressing the R. sphaeroides enzymes and performing in vitro assays.

1. Gene Synthesis and Cloning:

-

Synthesize the genes for ufaM, ufaD, and ufaO with codon optimization for expression in E. coli.

-

Clone the genes into a suitable expression vector (e.g., pET series with a His-tag for purification).

2. Protein Expression:

-

Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow the cells in selective LB medium to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.

3. Protein Purification:

-

Harvest the cells and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

Elute the proteins and perform buffer exchange into a suitable storage buffer.

4. In Vitro Reconstitution Assay:

-

Prepare a reaction mixture containing a lipid substrate (e.g., liposomes containing cis-vaccenic acid), purified UfaM, UfaD, and UfaO enzymes, SAM, and O₂ (from air).

-

Incubate the reaction at an appropriate temperature (e.g., 30°C).

-

At various time points, quench the reaction and extract the lipids.

-

Analyze the formation of intermediates and the final FuFA product by GC-MS or LC-MS/MS as described above.[2]

Lipoxygenase Activity Assay

This protocol is relevant for studying the initial step in the proposed plant/algal pathway.

1. Principle:

-

Lipoxygenase activity can be measured by monitoring the formation of hydroperoxides from a PUFA substrate. This is often done spectrophotometrically by observing the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

2. Assay Procedure:

-

Prepare a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5).

-

Add the PUFA substrate (e.g., linoleic acid) to the buffer and emulsify with a detergent like Tween 20.

-

Add the enzyme source (e.g., a plant extract or purified LOX).

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Conclusion and Future Directions

The biosynthesis of this compound and its analogs involves distinct and fascinating biochemical pathways. The bacterial route, starting from cis-vaccenic acid, is well-characterized, with the key enzymes UfaM, UfaD, and UfaO identified. In contrast, the proposed pathway in plants and algae, initiated by lipoxygenase action on PUFAs, requires further investigation to identify the downstream enzymes responsible for furan ring formation.

For researchers and drug development professionals, understanding these pathways is crucial for harnessing the therapeutic potential of FuFAs. Future research should focus on:

-

Elucidating the complete enzymatic cascade in plants and algae.

-

Determining the kinetic parameters of the biosynthetic enzymes to understand pathway regulation and bottlenecks.

-

Developing robust methods for the large-scale production of specific FuFAs like F5 through metabolic engineering or cell-free systems.

This guide provides a foundational resource for these endeavors, compiling the current knowledge and providing practical methodologies to accelerate research in this promising field.

References

- 1. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]